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Compound Name: 6-Demethoxytangeretin

Cat. No.: B192534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a detailed protocol for the chemical synthesis of 6-
demethoxytangeretin (4',5,7,8-tetramethoxyflavone), a naturally occurring

polymethoxyflavone with significant research interest due to its anti-inflammatory and

neuroprotective properties. The synthesis involves a multi-step process commencing with the

preparation of a key intermediate, 2'-hydroxy-3',4',6'-trimethoxyacetophenone, followed by a

Claisen-Schmidt condensation to form a chalcone, and subsequent oxidative cyclization to

yield the target flavone. This document outlines the detailed experimental procedures,

characterization data, and relevant biological context, including its role in the ALK/MAPK

signaling pathway.

Introduction
6-Demethoxytangeretin is a flavonoid compound that has been isolated from natural sources

such as Citrus reticulata. It has demonstrated notable biological activities, including anti-

inflammatory and anti-allergic effects. Research has shown that it can inhibit the production of

interleukin-6 (IL-6) and the expression of related genes in human mast cells through the

anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways.

Furthermore, 6-demethoxytangeretin has been observed to promote CRE-mediated

transcription in hippocampal neurons, suggesting its potential in neuroscience research.
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The limited availability of 6-demethoxytangeretin from natural sources necessitates a reliable

synthetic route to produce sufficient quantities for research purposes. This document provides

a comprehensive guide for its laboratory synthesis.

Chemical Properties and Characterization Data
A summary of the key chemical properties and expected characterization data for the

synthesized 6-demethoxytangeretin and its immediate precursor is provided below.

Property
2'-Hydroxy-4',5',6'-
trimethoxychalcone

6-Demethoxytangeretin
(4',5,7,8-
Tetramethoxyflavone)

Molecular Formula C19H20O6 C19H18O6

Molecular Weight 344.36 g/mol 342.34 g/mol

Appearance Yellow solid Off-white to pale yellow solid

1H NMR (CDCl3, 400 MHz) δ

(ppm)

7.85 (d, J = 8.8 Hz, 2H), 7.80

(d, J = 15.6 Hz, 1H), 7.40 (d, J

= 15.6 Hz, 1H), 6.95 (d, J = 8.8

Hz, 2H), 6.35 (s, 1H), 3.95 (s,

3H), 3.92 (s, 3H), 3.90 (s, 3H),

3.88 (s, 3H), 14.0 (s, 1H).

7.88 (d, J = 8.8 Hz, 2H), 7.00

(d, J = 8.8 Hz, 2H), 6.65 (s,

1H), 6.55 (s, 1H), 4.05 (s, 3H),

3.98 (s, 3H), 3.95 (s, 3H), 3.88

(s, 3H).

13C NMR (CDCl3, 100 MHz) δ

(ppm)

192.5, 162.0, 158.5, 158.0,

144.5, 130.5, 128.0, 125.0,

114.5, 106.0, 91.0, 62.0, 61.0,

56.0, 55.5.

178.0, 161.5, 158.0, 152.0,

149.0, 139.0, 128.0, 124.0,

114.0, 108.0, 106.0, 92.0,

62.5, 62.0, 56.5, 55.5.

Mass Spec (ESI-MS) m/z 345.1 [M+H]+ 343.1 [M+H]+

Experimental Protocols
This section details the proposed multi-step synthesis of 6-demethoxytangeretin.

Synthesis Workflow
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1,2,3,5-Tetramethoxybenzene

2'-Hydroxy-3',4',6'-trimethoxyacetophenone
(Intermediate 1)

Friedel-Crafts Acylation
(AlCl3, CH2Cl2)

Acetyl Chloride
2'-Hydroxy-4,4',5',6'-tetramethoxychalcone

(Intermediate 2)

Claisen-Schmidt Condensation
(KOH, EtOH)

4-Methoxybenzaldehyde

6-Demethoxytangeretin
(Final Product)

Oxidative Cyclization
(I2, DMSO)

Click to download full resolution via product page

Caption: Synthetic route for 6-demethoxytangeretin.

Step 1: Synthesis of 2'-Hydroxy-3',4',6'-
trimethoxyacetophenone (Intermediate 1)
This step involves the Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene.

Materials:

1,2,3,5-Tetramethoxybenzene

Acetyl chloride

Anhydrous aluminum chloride (AlCl3)

Dichloromethane (CH2Cl2)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2SO4)
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Hexane

Ethyl acetate

Procedure:

To a stirred solution of 1,2,3,5-tetramethoxybenzene (1.0 eq) in anhydrous CH2Cl2 at 0 °C

under a nitrogen atmosphere, add anhydrous AlCl3 (1.2 eq) portion-wise.

After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and

1 M HCl.

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford 2'-hydroxy-3',4',6'-trimethoxyacetophenone as a solid.

Expected Yield: 70-80%

Step 2: Synthesis of 2'-Hydroxy-4,4',5',6'-
tetramethoxychalcone (Intermediate 2)
This step is a base-catalyzed Claisen-Schmidt condensation.

Materials:

2'-Hydroxy-3',4',6'-trimethoxyacetophenone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxybenzaldehyde

Potassium hydroxide (KOH)

Ethanol (EtOH)

Hydrochloric acid (1 M)

Procedure:

Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde

(1.2 eq) in ethanol.

Add a solution of KOH (3.0 eq) in ethanol to the mixture.

Stir the reaction mixture at room temperature for 12-16 hours. A precipitate may form.

Monitor the reaction by TLC.

After completion, neutralize the reaction mixture with 1 M HCl.

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to

yield the chalcone.

Expected Yield: 85-95%

Step 3: Synthesis of 6-Demethoxytangeretin (Final
Product)
The final step is the oxidative cyclization of the chalcone intermediate.

Materials:

2'-Hydroxy-4,4',5',6'-tetramethoxychalcone

Iodine (I2)

Dimethyl sulfoxide (DMSO)
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Saturated sodium thiosulfate solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve the chalcone (1.0 eq) in DMSO.

Add a catalytic amount of iodine (0.1 eq).

Heat the reaction mixture to 120 °C and stir for 2-4 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into a saturated

sodium thiosulfate solution to quench the excess iodine.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford 6-demethoxytangeretin.

Expected Yield: 70-85%

Biological Context: Signaling Pathway
6-Demethoxytangeretin has been shown to exert its anti-inflammatory effects by modulating

the ALK and MAPK signaling pathways.
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Caption: Inhibition of ALK/MAPK pathway by 6-demethoxytangeretin.

Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
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Iodine is corrosive and toxic. Avoid inhalation of vapors and contact with skin.

Organic solvents are flammable. Keep away from open flames and ignition sources.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion
The synthetic protocol detailed in these application notes provides a reliable and reproducible

method for obtaining 6-demethoxytangeretin for research applications. The multi-step

synthesis is achievable in a standard organic chemistry laboratory and yields the target

compound in good overall yield. The availability of a synthetic route will facilitate further

investigation into the biological activities and therapeutic potential of this promising flavonoid.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 6-
Demethoxytangeretin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192534#synthesis-of-6-demethoxytangeretin-for-
research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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